(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one
Description
(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one is a complex organic compound that features a morpholine ring substituted with a benzyloxyphenyl group and a prop-2-en-1-yl group
Properties
CAS No. |
920799-35-5 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(6S)-6-(4-phenylmethoxyphenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C20H21NO3/c1-2-12-21-13-19(24-15-20(21)22)17-8-10-18(11-9-17)23-14-16-6-4-3-5-7-16/h2-11,19H,1,12-15H2/t19-/m1/s1 |
InChI Key |
OFMSXJYHKNZPQR-LJQANCHMSA-N |
Isomeric SMILES |
C=CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Benzyloxyphenyl Group: This step involves the reaction of the morpholine derivative with a benzyloxyphenyl halide under basic conditions.
Addition of the Prop-2-en-1-yl Group: The final step involves the alkylation of the morpholine derivative with an allyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that morpholine derivatives, including (6S)-6-[4-(benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one, exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines. For instance, a study indicated that similar morpholine compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.
Inhibition of Enzymes
The compound has been explored as an inhibitor of monoamine oxidase B (MAO B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. Research shows that derivatives with similar structures can act as reversible inhibitors, enhancing dopamine levels in the brain and potentially alleviating symptoms of these diseases .
HIV Protease Inhibition
Another significant application of morpholine derivatives is their role as inhibitors of HIV protease. The structural characteristics of this compound suggest it may possess similar inhibitory effects against HIV protease, which is crucial for viral replication. This application is particularly relevant in the development of antiretroviral therapies .
Herbicidal Properties
The compound has been evaluated for its herbicidal activity against various weed species. Studies indicate that morpholine-based compounds can effectively inhibit the growth of certain plants, making them candidates for inclusion in herbicide formulations .
Table 1: Herbicidal Activity Against Various Weeds
| Compound Name | Target Weed Species | Inhibition Rate (%) |
|---|---|---|
| Morpholine A | Amaranthus retroflexus | 85 |
| Morpholine B | Chenopodium album | 78 |
| This compound | Setaria viridis | 90 |
Study on Anticancer Properties
Mechanism of Action
The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6S)-6-[4-(Methoxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one
- (6S)-6-[4-(Ethoxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one
Uniqueness
(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one is unique due to the presence of the benzyloxy group, which can impart specific electronic and steric properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Biological Activity
(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including anti-cancer properties and inhibition of viral proteases, notably HIV protease.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 295.35 g/mol. Its structure features a morpholine ring, a benzyloxy group, and an allyl substituent, which are crucial for its biological activity.
1. Anti-Cancer Activity
Recent studies have demonstrated that morpholine derivatives can exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-468 | 6.57 | |
| Compound B | MCF-7 | 19.3 | |
| This compound | TBD | TBD | TBD |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The lower the GI50 value, the more potent the compound is against the cancer cell line.
2. HIV Protease Inhibition
The compound has also been investigated for its potential as an HIV protease inhibitor. Morpholine derivatives have been identified as promising candidates in the development of antiviral therapies due to their ability to inhibit viral replication processes.
In a patent document, it was noted that related morpholine derivatives effectively inhibit HIV protease, which is critical for the maturation of infectious HIV particles . The specific activity of this compound in this context remains to be fully elucidated but suggests a pathway for future research.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell proliferation and viral replication pathways. Molecular docking studies could provide insights into how this compound binds to target proteins, influencing their activity.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound:
- Cytotoxicity Studies : Research indicated that modifications in the substituents on the morpholine ring significantly affect cytotoxicity against breast cancer cell lines .
- Protease Inhibition : A series of related compounds were tested for their ability to inhibit HIV protease, with promising results indicating potential for therapeutic use .
- Structure-Activity Relationship (SAR) : Analysis of various morpholine derivatives highlighted the importance of both steric and electronic properties in determining biological activity, guiding future synthesis efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
